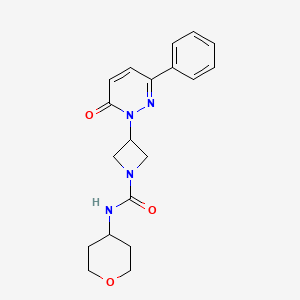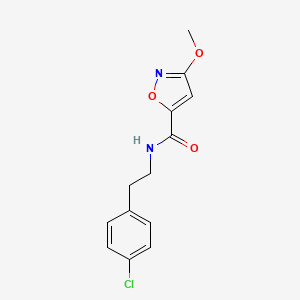
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation known as T790M.
Mécanisme D'action
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of mutant EGFR, which is responsible for the growth and survival of cancer cells. It binds to the ATP-binding site of the EGFR kinase domain and prevents the phosphorylation of downstream signaling molecules, leading to inhibition of cell proliferation and induction of apoptosis. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has a higher affinity for mutant EGFR than wild-type EGFR, which minimizes its side effects on normal cells.
Biochemical and Physiological Effects:
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been shown to have potent antitumor activity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with rapid absorption and elimination, and good tissue penetration. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been shown to have a low toxicity profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its favorable pharmacokinetic profile, and its low toxicity. However, there are also some limitations to using N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide in lab experiments, such as the cost of the drug, the need for specialized equipment and expertise to synthesize and analyze the drug, and the limited availability of the drug for research purposes.
Orientations Futures
There are several future directions for research on N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide and guide patient selection for treatment. Additionally, there is a need for further investigation into the long-term safety and efficacy of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, as well as its potential use in other types of cancer.
Méthodes De Synthèse
The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 2-chloro-6-nitro-3-phenylpyridazine with 4-(dimethylamino)but-2-enoic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with oxan-4-amine to form the final product, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with T790M mutation, which is resistant to first-generation EGFR TKIs. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. In addition, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been investigated for its potential use in other types of cancer, such as breast cancer and colorectal cancer.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-7-6-17(14-4-2-1-3-5-14)21-23(18)16-12-22(13-16)19(25)20-15-8-10-26-11-9-15/h1-7,15-16H,8-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWQESIYSSZVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)



![2,6-Dibenzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694558.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2694565.png)
![Methyl 4-[(oxo{[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino}acetyl)amino]benzoate](/img/structure/B2694566.png)


![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)